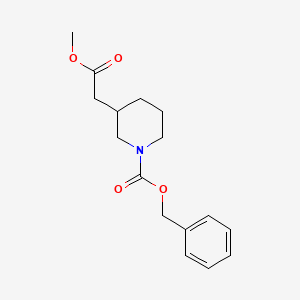

Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-20-15(18)10-14-8-5-9-17(11-14)16(19)21-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEBBOFZASZVBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399157 | |

| Record name | Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86827-08-9 | |

| Record name | Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Key Intermediates

- 3-Piperidineacetic acid derivatives: These are common intermediates for introducing substituents at the 3-position of piperidine.

- Benzyl chloroformate (Cbz-Cl): Used for protecting the piperidine nitrogen as a carbamate.

- Methyl chloroformate or methyl bromoacetate: For introducing the methoxycarbonyl group via esterification or alkylation.

Protection of Piperidine Nitrogen

The nitrogen of piperidine is protected using benzyl chloroformate under basic conditions (e.g., NaHCO3 or triethylamine) to form the N-Cbz protected piperidine. This step is crucial to prevent unwanted side reactions during alkylation.

Introduction of the 2-Methoxy-2-oxoethyl Group at the 3-Position

Two main approaches are reported:

- Alkylation of N-Cbz-piperidine-3-acetic acid methyl ester: The methyl ester at the 3-position can be functionalized by nucleophilic substitution or esterification reactions to introduce the methoxycarbonyl group.

- Use of organometallic reagents: Organometallic chemistry, such as the reaction of organozinc or organolithium reagents with appropriate electrophiles, can be employed to install the 2-methoxy-2-oxoethyl substituent at the 3-position of the piperidine ring.

Cyclization and Final Assembly

- Cyclization reactions may be employed to form the piperidine ring if starting from open-chain precursors.

- Sodium hydride (NaH) or other strong bases can be used for intramolecular cyclization to form the piperidine ring with the desired substitution pattern.

- Palladium-catalyzed reactions such as allylic amination or Heck coupling may be used to introduce or modify substituents on the piperidine ring.

Research Findings and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Cbz protection of piperidine | Benzyl chloroformate, base (NaHCO3/Et3N) | 80-95 | High yield, protects nitrogen for further steps |

| Alkylation at 3-position | Methyl bromoacetate or equivalent | 70-85 | Efficient introduction of methoxycarbonyl group |

| Cyclization | Sodium hydride (NaH), copper catalysis | 55-85 | Formation of substituted piperidine ring |

| Palladium-catalyzed amination | Pd catalyst, allylic substrates | 60-90 | Used in advanced functionalization steps |

These yields are consistent with those reported in organometallic and palladium-catalyzed piperidine syntheses.

Representative Synthetic Scheme

- Protection: Piperidine + benzyl chloroformate → N-Cbz-piperidine

- Alkylation: N-Cbz-piperidine + methyl bromoacetate → N-Cbz-3-(methoxycarbonyl)piperidine

- Cyclization: Treatment with base (NaH) → cyclized piperidine derivative

- Optional functionalization: Pd-catalyzed allylic amination or Heck reaction to modify substituents

Notes on Stereochemistry and Purity

- The stereochemistry at the 3-position can be controlled by the choice of starting materials and reaction conditions, especially when using chiral organometallic reagents or enantiomerically pure amino acid derivatives.

- Purification is typically achieved by chromatography, and characterization is confirmed by NMR, IR, and mass spectrometry.

Análisis De Reacciones Químicas

Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of different substituted derivatives

Aplicaciones Científicas De Investigación

Scientific Research Applications

Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several notable applications in scientific research:

Chemistry

- Intermediate in Organic Synthesis : It serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacteria and fungi, making it valuable for developing new antimicrobial agents .

- Antifungal Properties : It has shown efficacy in inhibiting the germination of Pythium oryzae spores, which is critical in agricultural applications.

Medicine

- Potential Drug Candidate : Ongoing research explores its potential as a drug candidate for treating various diseases, particularly due to its ability to inhibit histone methyltransferases involved in cancer progression .

Industry

- Production of Specialty Chemicals : The compound is utilized in the production of specialty chemicals and as a building block for more complex molecules.

This compound has demonstrated several mechanisms of action:

Enzyme Inhibition

The compound acts as an inhibitor of histone methyltransferases, which are essential for regulating gene expression. This property suggests potential applications in cancer therapy and epigenetic research.

Neurotransmitter Modulation

Similar compounds have indicated potential in modulating neurotransmitter systems, suggesting applications in treating neurological disorders.

Anticancer Potential

The ability to inhibit histone methyltransferases may influence cancer cell proliferation and survival, highlighting its therapeutic potential .

Case Studies and Experimental Data

Recent studies have evaluated the biological activity of this compound through various assays:

- Antimicrobial Efficacy : Studies demonstrated that this compound effectively inhibited the growth of several bacterial strains.

- Cancer Cell Proliferation : In vitro experiments showed that the compound significantly reduced proliferation rates in breast cancer cell lines when tested against known inhibitors .

Safety and Toxicity

While exploring its biological activities, safety assessments indicate that this compound may pose certain hazards related to genotoxicity and skin/eye irritation; thus, further toxicological studies are warranted to establish safety profiles for potential therapeutic use .

Mecanismo De Acción

The mechanism of action of Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations at the Piperidine 3- or 4-Positions

Table 1: Key Structural and Functional Differences

Key Observations :

- Substituent Position: Shifting the ester group from the 3- to the 4-position (e.g., 80221-26-7 vs.

- Ester Group Variations : Replacing methoxy with ethoxy (e.g., 99197-86-1) increases hydrophobicity, impacting solubility and metabolic stability .

- Functional Group Diversity : Bromoacetyl (1219813-77-0) introduces electrophilic character, enabling conjugation or further derivatization .

Insights :

- Ethoxy-substituted derivatives (e.g., 99197-86-1) exhibit better safety profiles compared to amino-substituted analogs (120278-07-1) .

- Unsaturated analogs (e.g., 40112-93-4) may pose higher reactivity risks due to conjugated double bonds .

Actividad Biológica

Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H21NO4

- Molecular Weight : Approximately 291.34 g/mol

- CAS Number : 169384-56-9

This compound features a piperidine ring substituted with a benzyl group and a methoxy-oxoethyl moiety, which contributes to its biological properties.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of histone methyltransferases, which are critical in regulating gene expression. This inhibition may have implications for cancer therapy and epigenetic research.

- Neurotransmitter Modulation : Similar compounds have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders.

- Antifungal Activity : The compound has demonstrated fungicidal activity, particularly inhibiting the germination of Pythium oryzae spores, thereby affecting the life cycle of the fungus.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties, showing efficacy against various bacteria and fungi. Its structure allows it to interact with microbial targets effectively.

Anticancer Potential

The compound's ability to inhibit histone methyltransferases suggests a role in cancer treatment strategies. By modulating gene expression, it may influence cancer cell proliferation and survival.

Case Studies and Experimental Data

Recent studies have evaluated the biological activity of this compound through various assays:

Safety and Toxicity

While exploring its biological activities, safety data indicate that this compound may pose certain hazards:

Q & A

Basic Questions

What are the key synthetic routes for preparing Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate?

The synthesis typically involves piperidine derivatives functionalized with ester groups. A common strategy includes:

- Step 1 : Reacting 3-(2-methoxy-2-oxoethyl)piperidine with benzyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the benzyl carboxylate group .

- Step 2 : Optimizing solvent choice (e.g., dichloromethane or THF) and reaction time to maximize yield .

- Purification : Use column chromatography or recrystallization to isolate the pure product .

Reference Compounds : Similar protocols are validated for analogs like Benzyl 4-oxo-2-propylpiperidine-1-carboxylate, where yields reached 75% under optimized conditions .

What safety precautions are essential when handling this compound?

While full toxicological data are limited, precautionary measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of vapors .

- First Aid : Flush eyes with water for 15 minutes if exposed; wash skin with soap and water .

Note : Contradictions exist in safety data; some SDS state "no known hazards" , while others emphasize risks due to unstudied toxicity .

Advanced Research Questions

How can reaction conditions be optimized for higher yields?

- Solvent Selection : Dichloromethane is preferred for its inertness and solubility, but THF may improve reaction rates in some cases .

- Base Sensitivity : Triethylamine neutralizes HCl byproducts, but excess base can lead to side reactions. Titrate stoichiometrically .

- Temperature Control : Maintain 0–25°C to avoid ester hydrolysis or decomposition .

Data-Driven Example : For Benzyl 4-(6-methoxypyridin-3-yl)piperidine-1-carboxylate, optimizing equivalents of triphenylphosphine oxide increased yields from 39% to 75% .

How does the compound’s stability impact experimental design?

- Storage : Store at 2–8°C in a sealed, dry container to prevent hydrolysis of the ester or carbamate groups .

- Light Sensitivity : Protect from UV exposure, as piperidine derivatives can undergo photodegradation .

- Incompatibilities : Avoid strong oxidizers, which may degrade the ester moiety .

What analytical methods are recommended for characterization?

- NMR Spectroscopy : Confirm structure via characteristic peaks:

- ¹H NMR : Benzyl protons (δ 7.2–7.4 ppm), methoxy group (δ 3.6–3.8 ppm) .

- ¹³C NMR : Ester carbonyl (δ 165–170 ppm), piperidine carbons (δ 40–60 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ = 292.3 g/mol for C₁₆H₂₁NO₃) .

- HPLC : Monitor purity (>95% recommended for biological assays) .

How can researchers resolve contradictions in toxicity data?

- In Silico Tools : Use platforms like EPA’s ToxCast to predict acute toxicity or mutagenicity .

- In Vitro Assays : Conduct preliminary cytotoxicity screening (e.g., MTT assay on HEK293 cells) to assess safety margins .

- Literature Cross-Reference : Compare with structurally related compounds (e.g., tert-butyl analogs) with established toxicological profiles .

What strategies are used to study biological activity?

- Target Identification : Screen against kinase or GPCR panels due to piperidine’s role in receptor binding .

- Structure-Activity Relationship (SAR) : Modify the 2-methoxy-2-oxoethyl group to enhance potency or selectivity .

- In Vivo Models : Use rodent studies to evaluate pharmacokinetics, leveraging the compound’s esterase-sensitive groups for controlled metabolism .

Example : Benzyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate showed efficacy as a Bruton’s tyrosine kinase inhibitor in oncology models .

Methodological Considerations Table

| Aspect | Key Parameters | References |

|---|---|---|

| Synthesis Yield | 39–75% (analog-dependent) | |

| Stability | 2–8°C, dry, dark | |

| Toxicity Screening | HEK293 cells (MTT assay) | |

| Analytical Validation | HPLC purity >95%, NMR δ 7.2–7.4 (benzyl) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.